2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol
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Overview
Description
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a phenyl group, linked to diethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine ring system, followed by the introduction of amino groups and the phenyl substituent. The final step involves the attachment of the diethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-phenyl-7-pteridinol
- 2,7-Diamino-6-phenylpteridin-4-ol
Uniqueness
Compared to similar compounds, 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is unique due to its specific substitution pattern and the presence of the diethanol moiety
Properties
CAS No. |
2853-83-0 |
---|---|
Molecular Formula |
C22H23N7O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-(4,7-diamino-2-phenylpteridin-6-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C22H23N7O2/c23-19-17(14-6-8-16(9-7-14)29(10-12-30)11-13-31)25-18-20(24)26-21(28-22(18)27-19)15-4-2-1-3-5-15/h1-9,30-31H,10-13H2,(H4,23,24,26,27,28) |
InChI Key |
VFLDYIVSCCGRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=N2)N=C(C(=N3)C4=CC=C(C=C4)N(CCO)CCO)N)N |
Origin of Product |
United States |
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